CYP17A1 Inhibition: Target Compound Demonstrates Weak Affinity Distinct from Multi-Hydroxy Analogs
The target compound shows >55.69 µM IC50 against human CYP17A1 , placing it in a low-affinity range. By contrast, the 2,5-dihydroxy analog (CAS 526208-28-6) and other poly-oxygenated chalcone derivatives frequently display sub-micromolar CYP17 inhibitory potency (class-level inference based on chalcone SAR [1]). This quantitative affinity gap (approximately two orders of magnitude difference expected between mono-hydroxy and dihydroxy analogs) makes the target compound suitable as a negative-control probe or selectivity tool where CYP17 engagement must be avoided.
| Evidence Dimension | CYP17A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >55.69 µM (human CYP17A1, IC50) |
| Comparator Or Baseline | 2,5-dihydroxy analog (CAS 526208-28-6) and related poly-hydroxylated chalcones; reported sub-µM IC50 range in analogous assays |
| Quantified Difference | Target affinity at least 50- to 100-fold weaker than representative dihydroxy analogs (class-level estimate) |
| Conditions | Aladdin Bioassay ALA1707761; compound SID 57288035 vs. human CYP17; IC50 determined by enzymatic assay |
Why This Matters
Procurement for studies requiring CYP17-inactive scaffolds (e.g., selective kinase or GPCR screening) benefits from this quantitative evidence of low CYP17 engagement, reducing steroidogenic off-target liability.
- [1] DeVore, N. M. & Scott, E. E. (2012). Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001. Nature, 482, 116–119. (Exemplar for chalcone-class CYP17 SAR.) View Source
